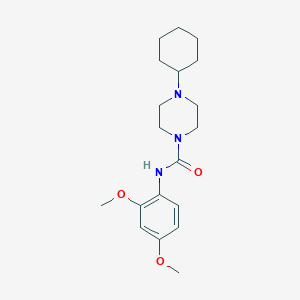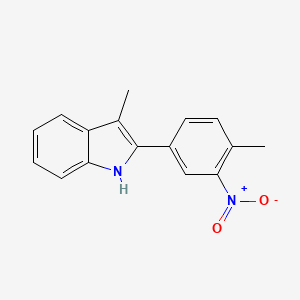![molecular formula C21H23F2NO2 B5381074 3-({3-[2-(2,6-difluorophenyl)ethyl]-1-piperidinyl}carbonyl)-2-methylphenol](/img/structure/B5381074.png)
3-({3-[2-(2,6-difluorophenyl)ethyl]-1-piperidinyl}carbonyl)-2-methylphenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-({3-[2-(2,6-difluorophenyl)ethyl]-1-piperidinyl}carbonyl)-2-methylphenol is a chemical compound that has been widely studied in scientific research due to its potential applications in the field of medicine. This compound is also known by its chemical name, TAK-875, and is a selective agonist of the G-protein coupled receptor, GPR40.
作用機序
TAK-875 works by selectively activating the GPR40 receptor, which is primarily expressed in pancreatic beta cells. When activated, the GPR40 receptor stimulates insulin secretion in response to glucose, leading to improved glucose tolerance and insulin sensitivity. TAK-875 has been shown to be a highly selective agonist of the GPR40 receptor, making it a potentially safer and more effective treatment for type 2 diabetes than current therapies.
Biochemical and Physiological Effects:
In addition to its effects on glucose tolerance and insulin sensitivity, TAK-875 has been shown to have a number of other biochemical and physiological effects. It has been shown to increase beta cell mass and improve pancreatic function in animal models, which could have implications for the treatment of other pancreatic disorders. TAK-875 has also been shown to have anti-inflammatory effects, which could be beneficial in the treatment of metabolic disorders associated with chronic inflammation.
実験室実験の利点と制限
One of the major advantages of TAK-875 for lab experiments is its high selectivity for the GPR40 receptor. This makes it a useful tool for studying the role of this receptor in glucose and insulin regulation. However, one limitation of TAK-875 is its relatively short half-life, which can make it difficult to administer in animal models. In addition, the safety and efficacy of TAK-875 in humans is still being studied, which could limit its potential applications in the future.
将来の方向性
There are a number of future directions for research on TAK-875. One area of interest is the potential use of TAK-875 in combination with other diabetes therapies to improve glucose control and reduce side effects. Another area of research is the potential use of TAK-875 in the treatment of other metabolic disorders, such as obesity and dyslipidemia. Additionally, further studies are needed to fully understand the safety and efficacy of TAK-875 in humans, which could have implications for its use in clinical settings.
合成法
The synthesis of TAK-875 involves a series of chemical reactions that result in the formation of the final compound. The process begins with the reaction of 2,6-difluorobenzyl bromide with 3-piperidone to form 3-(2,6-difluorophenyl)-1-piperidinyl-2-propanone. This intermediate compound is then reacted with 2-methylphenol and triethylamine to form TAK-875. The synthesis of TAK-875 has been optimized to improve yield and purity, making it a viable compound for scientific research.
科学的研究の応用
TAK-875 has been studied extensively in scientific research due to its potential applications in the treatment of type 2 diabetes. It has been shown to improve glucose tolerance and insulin sensitivity in animal models, making it a promising candidate for the development of new diabetes treatments. In addition, TAK-875 has also been studied for its potential applications in the treatment of other metabolic disorders, such as obesity and dyslipidemia.
特性
IUPAC Name |
[3-[2-(2,6-difluorophenyl)ethyl]piperidin-1-yl]-(3-hydroxy-2-methylphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23F2NO2/c1-14-16(6-2-9-20(14)25)21(26)24-12-4-5-15(13-24)10-11-17-18(22)7-3-8-19(17)23/h2-3,6-9,15,25H,4-5,10-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLOKBSLOPOEJQL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1O)C(=O)N2CCCC(C2)CCC3=C(C=CC=C3F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23F2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-fluoro-4-[(2-oxo-1-oxa-3,7-diazaspiro[4.5]dec-7-yl)carbonyl]-2(1H)-quinolinone](/img/structure/B5380996.png)
![2-[(6-ethoxy-1,3-benzothiazol-2-yl)thio]-N-(2-phenylethyl)acetamide](/img/structure/B5381003.png)

![1-(1-phenylethyl)-1,2,3,5,6,7-hexahydro-4H-cyclopenta[b]pyridin-4-one](/img/structure/B5381011.png)
![[1-(2-ethoxyethyl)piperidin-3-yl][4-(methylthio)phenyl]methanone](/img/structure/B5381015.png)
![N-[1-[(1-adamantylmethyl)amino]-2,2,2-trifluoro-1-(trifluoromethyl)ethyl]-3-phenylpropanamide](/img/structure/B5381017.png)
![2-[(4-nitrophenoxy)methyl]-1,3-benzothiazole](/img/structure/B5381025.png)

![3-(pyrrolidin-1-ylcarbonyl)-1'-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1,4'-bipiperidine](/img/structure/B5381036.png)
![3,5-difluoro-4-methoxy-N-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-3-yl)benzamide](/img/structure/B5381045.png)

![3-(2-furyl)-5-[(1-naphthylmethyl)thio]-4-phenyl-4H-1,2,4-triazole](/img/structure/B5381061.png)

![N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-phenoxybutanamide](/img/structure/B5381079.png)